![molecular formula C13H22O B13799649 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone CAS No. 54764-61-3](/img/structure/B13799649.png)
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbicyclo[410]hept-7-yl)-1-pentanone is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often require specific temperatures and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of photochemistry and [2 + 2] cycloaddition reactions can also be employed to produce this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or alkanes.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols .
Aplicaciones Científicas De Investigación
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a drug candidate for various diseases due to its unique structure and reactivity.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
7-Methylbicyclo[4.1.0]hept-3-ene: A similar compound with a different substitution pattern.
(1R,6S)-7,7-Dimethylbicyclo[4.1.0]hept-3-ene: Another related compound with different stereochemistry.
Uniqueness
1-(3-Methylbicyclo[4.1.0]hept-7-yl)-1-pentanone is unique due to its specific substitution pattern and the presence of a pentanone group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
54764-61-3 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
1-(3-methyl-7-bicyclo[4.1.0]heptanyl)pentan-1-one |
InChI |
InChI=1S/C13H22O/c1-3-4-5-12(14)13-10-7-6-9(2)8-11(10)13/h9-11,13H,3-8H2,1-2H3 |
Clave InChI |
LHEUEDHEEGQWOL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)C1C2C1CC(CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


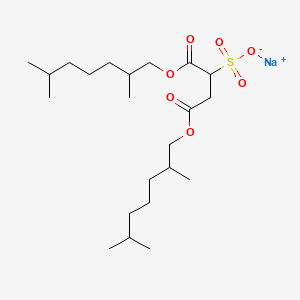
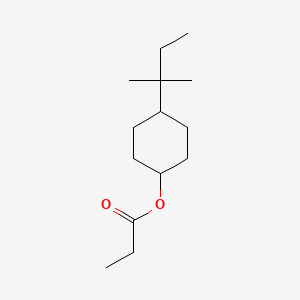

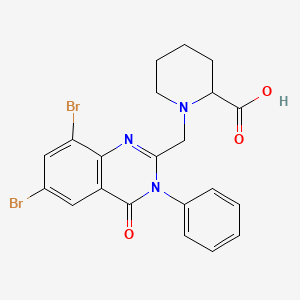


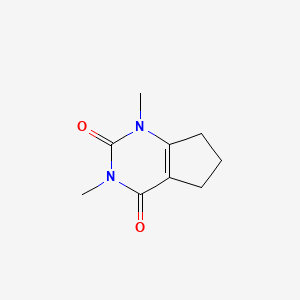
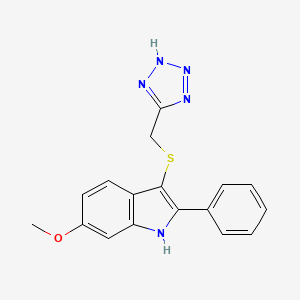
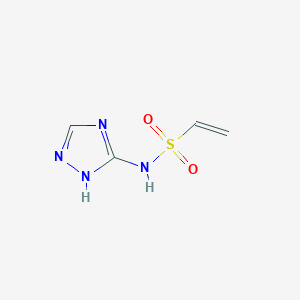
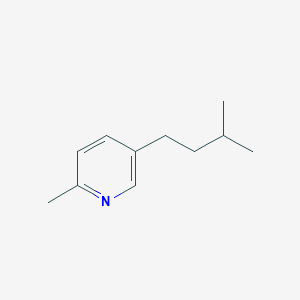


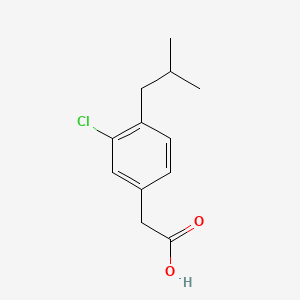
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,3-methyl-,[1R-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B13799646.png)
